Lithium, (1-methyl-1-propenyl)-

Description

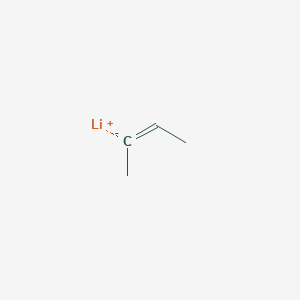

"Lithium, (1-methyl-1-propenyl)-" is an organolithium compound characterized by a lithium atom bonded to a 1-methyl-1-propenyl group. Its structure features a propenyl chain (three-carbon alkene) substituted with a methyl group at the first carbon and a benzene ring (as indicated by its IUPAC name Benzene, (1-methyl-1-propenyl)- in ). The compound is listed under CAS numbers 767-99-7 and 961276 . Its reactivity and stability are likely influenced by the steric and electronic effects of the methyl-propenyl substituent and the aromatic benzene moiety.

Properties

CAS No. |

57012-95-0 |

|---|---|

Molecular Formula |

C4H7Li |

Molecular Weight |

62.1 g/mol |

IUPAC Name |

lithium;but-2-ene |

InChI |

InChI=1S/C4H7.Li/c1-3-4-2;/h3H,1-2H3;/q-1;+1 |

InChI Key |

VHLNMMDUKGUXCG-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC=[C-]C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium, (1-methyl-1-propenyl)- can be synthesized through the reaction of 1-methyl-1-propenyl chloride with lithium metal. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the highly reactive lithium from reacting with moisture . The general reaction is as follows: [ \text{C4H7Cl} + 2\text{Li} \rightarrow \text{C4H7Li} + \text{LiCl} ]

Industrial Production Methods: While specific industrial production methods for Lithium, (1-methyl-1-propenyl)- are not extensively documented, the general principles of organolithium compound synthesis apply. These methods often involve the use of large-scale reactors with stringent control over moisture and temperature to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Lithium, (1-methyl-1-propenyl)- undergoes several types of reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Substitution Reactions: It can react with various electrophiles, replacing the lithium atom with another group.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.

Halides: Reacts with alkyl halides to form substituted alkenes.

Major Products Formed:

Alcohols: From reactions with carbonyl compounds.

Substituted Alkenes: From reactions with alkyl halides.

Scientific Research Applications

Lithium, (1-methyl-1-propenyl)- is utilized in various scientific research applications:

Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.

Material Science: Used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Lithium, (1-methyl-1-propenyl)- exerts its effects involves its role as a nucleophile. The lithium atom, being highly electropositive, makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilic character is central to its reactivity in forming new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Lithium, [1-(1-pyrrolidinyl)-2-propenyl]- (CAS 88916-21-6) :

This compound () shares a propenyl backbone but replaces the methyl group with a pyrrolidinyl substituent. The nitrogen-containing pyrrolidine ring likely enhances its electron-donating capacity and solubility in polar solvents compared to the hydrocarbon-based "Lithium, (1-methyl-1-propenyl)-". Such structural differences could lead to distinct reactivities in cross-coupling or polymerization reactions.Lithium Alkyls (e.g., n-butyllithium) :

Simple alkyllithium reagents like n-butyllithium are more nucleophilic and less stabilized than "Lithium, (1-methyl-1-propenyl)-". The methyl-propenyl group in the latter may confer greater steric hindrance, reducing its reactivity but improving selectivity in synthetic applications .

Lithium-Containing Alloys

- Aluminum-Lithium Alloys: discusses aluminum-lithium alloys for propellant formulations, leveraging lithium’s low density and high reactivity.

Research Findings and Data Tables

Table 1: Key Properties of Selected Lithium Compounds

Table 2: Comparison of Lithium Insertion in Oxides

highlights lithium insertion in oxides (e.g., LiCr₃O₈) for battery materials.

| Oxide | Lithium Insertion Capacity (Wh/kg) | Temperature Range |

|---|---|---|

| LiCr₃O₈ | 850–1100 | >100°C (elevated temp.) |

| NaCr₃O₈ | Similar to LiCr₃O₈ | Room temperature (new) |

Critical Analysis of Evidence Gaps

The provided evidence lacks direct studies on "Lithium, (1-methyl-1-propenyl)-", necessitating inferred comparisons. Key limitations include:

- No data on its synthesis, stability, or reaction mechanisms.

- Limited overlap between organolithium chemistry and the cited research on inorganic salts or alloys.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.